molecular formula C8H7Br2NO2 B8097294 2-Amino-3,5-dibromo-4-methyl-benzoic acid

2-Amino-3,5-dibromo-4-methyl-benzoic acid

Cat. No.: B8097294
M. Wt: 308.95 g/mol
InChI Key: WPKLQGZUEKZVKQ-UHFFFAOYSA-N
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Description

Overview of Halogenated Aminobenzoic Acids: Structural Diversity and Significance

Halogenated aminobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom, an amino group, and a carboxylic acid group. The nature and position of these substituents on the aromatic ring give rise to a vast structural diversity, which in turn influences their physicochemical properties and reactivity. The introduction of halogen atoms, such as bromine, can significantly alter the electronic environment of the molecule, affecting its acidity, lipophilicity, and metabolic stability. numberanalytics.comsigmaaldrich.com This has made halogenated amino acids and their derivatives valuable in medicinal and agricultural chemistry. numberanalytics.com For instance, halogenation can enhance the biological activity of parent compounds, a strategy often employed in drug design. numberanalytics.com

The amino group provides a site for further chemical modification and can participate in hydrogen bonding, a crucial interaction in biological systems. The carboxylic acid group imparts acidic properties and serves as a handle for forming amides, esters, and other derivatives. numberanalytics.com The combination of these functional groups on a benzene ring creates a versatile chemical entity with potential for a wide range of applications.

Rationale for Scholarly Investigation of 2-Amino-3,5-dibromo-4-methyl-benzoic acid

The specific substitution pattern of this compound—an amino group ortho to the carboxylic acid, two bromine atoms at positions 3 and 5, and a methyl group at position 4—creates a unique electronic and steric environment. This distinct structure is the primary rationale for its investigation. Such compounds are often synthesized as intermediates or building blocks for more complex molecules. The presence of multiple reactive sites allows for selective chemical transformations, making it a valuable tool in organic synthesis.

While direct and extensive research on this compound is not widely published, its structural motifs are found in compounds with noted biological activities. For example, derivatives of aminobenzoic acid are known to be precursors to folates and have been explored for their antimicrobial and cytotoxic properties. nih.gov Halogenated compounds, in general, have been reported to possess a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. rsc.org The ethyl ester of this compound has been mentioned in the synthesis of quinazolinedione derivatives, which are investigated for their potential therapeutic activities. sigmaaldrich.com This suggests a rationale for the synthesis and study of the parent acid as a precursor for creating novel chemical entities with potential pharmaceutical applications.

Historical Context and Evolution of Research on Substituted Benzoic Acids

The history of substituted benzoic acids is intrinsically linked to the development of organic chemistry. Benzoic acid itself was discovered in the 16th century, and its structure was determined in 1832. nih.govresearchgate.net Early research focused on understanding the fundamental properties and reactions of this simple aromatic carboxylic acid. nih.gov The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a process that often resulted in chlorinated benzoic acid derivatives. researchgate.net

Over time, as synthetic methodologies advanced, chemists began to explore the effects of adding various substituents to the benzene ring. This led to the synthesis of a vast array of substituted benzoic acids, each with its own unique characteristics. The study of these compounds was instrumental in developing fundamental concepts in physical organic chemistry, such as the Hammett equation, which describes the electronic effects of substituents on the reactivity of aromatic compounds. The ability to strategically place different functional groups on the benzoic acid scaffold opened up new avenues for the creation of dyes, polymers, and pharmaceuticals. numberanalytics.com The evolution of research in this area has progressed from the study of simple, monosubstituted derivatives to the synthesis and investigation of complex, polysubstituted molecules like this compound, driven by the quest for novel materials and biologically active compounds.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13091-43-5 nih.gov
Molecular Formula C₈H₈Br₂NO₂ nih.gov
Molecular Weight 310.0 g/mol nih.gov
IUPAC Name 2-amino-3,5-dibromo-4-methylbenzoic acid nih.gov
Canonical SMILES CC1=C(C(=C(C=C1)Br)C(=O)O)N nih.gov
Physical Description Solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-dibromo-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKLQGZUEKZVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Amino 3,5 Dibromo 4 Methyl Benzoic Acid

Transformations Involving the Amino Group

The amino group on the aromatic ring is a key site for a variety of chemical modifications, including oxidation, condensation, and acylation reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

Oxidation Pathways to Nitro Derivatives

The oxidation of the amino group in 2-Amino-3,5-dibromo-4-methyl-benzoic acid to a nitro group represents a significant functional group transformation. While direct oxidation of an amino group to a nitro group can be challenging due to the potential for over-oxidation and side reactions, it can be achieved under controlled conditions. The resulting nitro derivative, 2-Nitro-3,5-dibromo-4-methyl-benzoic acid, is a valuable intermediate in its own right.

The conversion of an aromatic amine to a nitro compound typically involves strong oxidizing agents. A common method for such transformations is the use of trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide. Another approach is the use of reagents like Oxone® (potassium peroxymonosulfate) in conjunction with a suitable catalyst.

Alternatively, the nitro group can be introduced onto the aromatic ring through a nitration reaction on a precursor molecule. For instance, the nitration of a corresponding methyl-substituted benzoic acid can be a viable route. This typically involves the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to control the regioselectivity and prevent over-nitration. The synthesis of related compounds, such as 2-nitro-3-methylbenzoic acid, has been achieved through the nitration of m-toluic acid. google.com The resulting nitro-substituted benzoic acids are important precursors for further synthetic modifications. google.com

Table 1: General Conditions for Related Nitration Reactions

Starting Material Reagents Conditions Product Reference
m-Toluic acid Nitric acid - 2-Nitro-3-methylbenzoic acid google.com
2-Bromobenzoic acid HNO₃/H₂SO₄ <5 °C, 1 hour 2-Bromo-5-nitrobenzoic acid

Condensation Reactions: Schiff Base Formation

The amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction is a cornerstone of carbon-nitrogen bond formation. The reaction typically proceeds by nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The synthesis of Schiff bases from the related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), by reaction with various aliphatic diamines has been reported. organic-chemistry.orgechemi.com These reactions are often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727), sometimes with the addition of an acid catalyst such as acetic acid to facilitate the dehydration step. organic-chemistry.orgquora.com In some cases, the reaction can proceed at room temperature. The use of a water-absorbing agent, like magnesium sulfate (B86663) (MgSO₄), can also be employed to drive the equilibrium towards the formation of the Schiff base.

These Schiff bases are not just synthetic intermediates; they are also studied for their coordination chemistry, forming stable complexes with various metal ions. organic-chemistry.org The formation of Schiff bases has been documented for a wide range of aminobenzoic acids and their derivatives, highlighting the general applicability of this reaction. nih.gov

Amide and Hydrazide Formation

The carboxylic acid functional group of this compound is reactive towards the formation of amides and hydrazides. These derivatives are synthesized through the reaction of the carboxylic acid, or its more reactive acyl chloride or ester derivatives, with amines or hydrazine (B178648), respectively.

The synthesis of 2-amino-3,5-dibromobenzamide (B176797) has been documented, demonstrating the feasibility of forming an amide from the corresponding benzoic acid derivative. nih.gov The general synthesis of benzamide (B126) derivatives often involves the initial conversion of the benzoic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with an amine.

Similarly, hydrazide derivatives can be prepared. The synthesis of 2-amino-3,5-dibromo-N'-(4-methylbenzylidene)benzohydrazide highlights the formation of a hydrazide from the parent compound, which is then further reacted to form a hydrazone. thieme-connect.com A common synthetic route to hydrazides involves the esterification of the carboxylic acid, followed by treatment with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O). thieme-connect.com This two-step process is often efficient and yields the desired hydrazide in good purity. These hydrazides can serve as precursors for a variety of heterocyclic compounds and other functionalized molecules. thieme-connect.com

Reactions at the Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are key to its utility in cross-coupling reactions and can also be removed through reductive dehalogenation. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, or for the selective removal of the halogen atoms.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a process where the bromine atoms are replaced by hydrogen atoms. This can be a useful strategy for the synthesis of compounds where the bromine atoms were used as blocking or directing groups during an earlier synthetic step.

A common and efficient method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.orgacs.orgnih.gov This reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org An important feature of this method is its chemoselectivity; aryl bromides can be reduced in the presence of other functional groups such as carboxylic acids and nitro groups. organic-chemistry.orgacs.org The reduction of aryl chlorides generally requires more forcing conditions than for aryl bromides. organic-chemistry.orgacs.org

Alternative, transition-metal-free methods for the hydrogenation of aryl halides have also been developed, using bases with either aldehydes or alcohols as the hydrogen source. frontiersin.org Furthermore, other reducing systems, such as those employing nanoscale zerovalent iron (nZVI) or microbial processes, have been investigated for the debromination of polybrominated compounds, though these are less common in standard laboratory synthesis. thieme-connect.comacs.orgcaltech.edu

Table 2: Selected Examples of Reductive Dehalogenation of Aryl Bromides

Substrate Reducing System Key Features Reference
4-Bromo-2-nitrobenzoic acid 10% Pd/C, H₂ Selective reduction of bromide over nitro group organic-chemistry.org
Aryl bromides and iodides Benzaldehyde, Base Transition-metal-free hydrogenation frontiersin.org
2,3,4-Tribromodiphenyl ether Nanoscale zerovalent iron (nZVI) Stepwise debromination thieme-connect.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig)

The bromine atoms of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. frontiersin.orgberkeley.edu This reaction is widely used for the synthesis of biaryls and is tolerant of a wide range of functional groups. berkeley.edu For this compound, the bromine atoms can be sequentially or simultaneously replaced with aryl, vinyl, or alkyl groups from the corresponding boronic acids. berkeley.edu Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine (B1218219) ligand. google.comberkeley.edu

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. nih.govacs.org This reaction is also very versatile with respect to the coupling partners. acs.org The bromine atoms on the benzoic acid can react with various organostannanes (e.g., aryl, vinyl, or alkynyl stannanes) to form new C-C bonds. The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the product. nih.gov

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. caltech.edu This reaction would allow for the substitution of the bromine atoms on this compound with a second, different amino group. The reaction is typically carried out with a palladium catalyst, a phosphine ligand, and a base. caltech.edu The development of various generations of catalysts and ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions. Hydrodehalogenation, the replacement of the bromine with hydrogen, can sometimes be a competing side reaction.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Key Features
Suzuki-Miyaura Organoboron compound C-C Mild conditions, high functional group tolerance
Stille Organotin compound C-C Versatile, stable organotin reagents
Buchwald-Hartwig Amine C-N Direct formation of aryl amines

Nucleophilic Aromatic Substitution with Activated Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For SNAr to occur, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. youtube.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The accepted mechanism for SNAr involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (a bromine atom in this case), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. youtube.com

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively detailed in the provided search results, the general principles of SNAr suggest that forcing conditions would likely be required to displace the bromine atoms due to the deactivating effect of the amino group. The reaction's feasibility would depend on the strength of the nucleophile and the reaction conditions employed.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes several types of reactions, providing a key site for the derivatization of the parent molecule.

Esterification: The carboxylic acid moiety of this compound can be converted to its corresponding ester through reaction with an alcohol under acidic conditions. A common method for the esterification of amino acids involves the use of methanol in the presence of a reagent like trimethylchlorosilane or thionyl chloride. nih.gov For instance, the related compound, 2-amino-3,5-dibromobenzoic acid, is known to form its methyl ester, methyl 2-amino-3,5-dibromobenzoate. sielc.comnih.gov This transformation is typically achieved by reacting the acid with methanol.

ReactantReagent/ConditionsProductReference
2-Amino-3,5-dibromobenzoic acidMethanolMethyl 2-amino-3,5-dibromobenzoate sielc.comnih.gov
General Amino AcidsMethanol, TrimethylchlorosilaneAmino Acid Methyl Ester Hydrochlorides nih.gov

Amidation: The carboxylic acid can also be converted into an amide by reacting with a primary or secondary amine. This reaction often requires the use of coupling agents or the activation of the carboxylic acid. Direct amidation of unprotected amino acids can be challenging, but methods using Lewis acid catalysts have been developed. nih.gov Another approach involves the use of silylating agents like dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) in the presence of imidazole, which activates the carboxy group while transiently protecting the amino group, allowing for amidation in good yields with minimal racemization. organic-chemistry.org

ReactantReagent/ConditionsProductReference
Unprotected Amino AcidsPrimary/Secondary Amines, Lewis Acid Catalysts (e.g., B(OCH2CF3)3)Amino Amides nih.gov
Unprotected α-Amino AcidsAmines, MTFPSCl2, ImidazoleAmino Acid Amides organic-chemistry.org

Acid Chlorides: Carboxylic acids are commonly converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a standard procedure in organic synthesis to activate the carboxyl group for subsequent reactions, such as esterification or amidation under milder conditions. The resulting 2-amino-3,5-dibromo-4-methyl-benzoyl chloride would be a highly useful intermediate.

Anhydrides: Symmetrical or mixed anhydrides can also be formed from the carboxylic acid. Anhydrides are another form of activated carboxyl group and can be prepared by various methods, including the reaction of the carboxylate salt with an acid chloride or the dehydration of two carboxylic acid molecules. These derivatives are also effective acylating agents.

Cyclization and Heterocycle Formation Based on the Molecular Scaffold

The arrangement of the amino group and the carboxylic acid group in an ortho position on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems.

One of the most common applications for ortho-aminobenzoic acids is the synthesis of quinazolinones. For example, reacting an aminobenzoic acid with carbon disulfide can lead to the formation of quinazolinone derivatives. preprints.org The general strategy involves the reaction of the amino group and the carboxylic acid with a reagent that provides the remaining atoms needed to form the new heterocyclic ring.

Another potential cyclization pathway involves domino reactions. For instance, domino alkylation-cyclization reactions are used to synthesize 2-aminothiazoles from thioureas. organic-chemistry.org While not a direct application for the title compound, it illustrates the potential for using the inherent reactivity of the functional groups to build complex heterocyclic structures in an efficient manner. organic-chemistry.org The amino group of this compound could potentially act as a nucleophile in similar intramolecular or intermolecular cyclization reactions to form novel heterocyclic entities. For example, derivatives of 2'-aminoacetophenone (B46740) are used as precursors for cytotoxic marine alkaloids and other complex structures. researchgate.net

Computational Chemistry and Theoretical Investigations of 2 Amino 3,5 Dibromo 4 Methyl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Calculations for 2-Amino-3,5-dibromo-4-methyl-benzoic acid and related compounds are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure reliable results. nih.govscirp.org This combination allows for a detailed exploration of the molecule's geometry, vibrational modes, electronic structure, and reactivity.

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, the geometry is largely influenced by the substitution pattern on the benzene (B151609) ring. The presence of the amino (-NH2) and carboxylic acid (-COOH) groups in the ortho position allows for the formation of a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the carboxylic acid group. This interaction is a key factor in stabilizing a planar conformation.

Studies on analogous molecules, such as 2-amino-3,5-diiodobenzoic acid, confirm that the optimized geometry involves this intramolecular hydrogen bonding, leading to a nearly planar structure. nih.gov Similarly, analysis of methyl 3,5-dibromo-4-methylbenzoate shows the molecule to be essentially flat, with only a small dihedral angle between the benzene ring and the carboxylate group. nih.govresearchgate.net Therefore, the most stable conformer of this compound is predicted to have the carboxylic acid proton oriented away from the amino group to minimize steric hindrance, while one of the amino hydrogens participates in the stabilizing intramolecular hydrogen bond. The exploration of the conformational energy landscape, by rotating the -COOH and -NH2 groups, would confirm this planar structure as the global minimum on the potential energy surface. nih.gov

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for interpreting experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org

For this compound, the vibrational spectrum can be predicted by analogy with related substituted benzoic acids. scirp.orgresearchgate.netnih.gov The key vibrational modes include the stretching and bending of the N-H, O-H, C=O, C-Br, and C-H bonds. The intramolecular hydrogen bond between the amino and carboxyl groups would cause a red shift (lowering of frequency) in the N-H and C=O stretching vibrations compared to compounds where this interaction is absent.

Table 1: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups

Vibrational Mode Description Predicted Wavenumber (cm⁻¹)
ν(O-H) Carboxylic acid O-H stretching ~3400-3500 (monomer), ~2500-3300 (dimer)
ν(N-H) Asymmetric & Symmetric NH₂ stretching ~3300-3500
ν(C-H) Aromatic & Methyl C-H stretching ~2900-3100
ν(C=O) Carbonyl C=O stretching ~1660-1680 (affected by H-bond)
δ(N-H) NH₂ scissoring ~1600-1640
ν(C=C) Aromatic C=C stretching ~1400-1600
δ(C-H) Methyl group bending ~1375-1450
ν(C-N) Carbon-Nitrogen stretching ~1250-1350

Note: These are approximate ranges based on DFT calculations of similar molecules. Actual values may vary.

The Potential Energy Distribution (PED) analysis further allows for the precise assignment of each calculated frequency to a specific vibrational motion of the atoms, ensuring an unambiguous interpretation of the spectrum. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the benzene ring. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. This distribution facilitates intramolecular charge transfer from the amino group to the carboxyl group upon electronic excitation.

Computational studies on the closely related 2-amino-5-bromo-benzoic acid methyl ester provide valuable reference points for these energy values. nih.gov Molecules with smaller HOMO-LUMO gaps are generally more reactive. researchgate.net The presence of both electron-donating (amino, methyl) and electron-withdrawing (bromo, carboxyl) groups suggests a moderately sized energy gap for the title compound.

Table 2: Representative Frontier Orbital Energies and Energy Gap

Parameter Description Typical Calculated Value (eV)
E(HOMO) Energy of the Highest Occupied Molecular Orbital ~ -5.5 to -6.5
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital ~ -1.5 to -2.5

Note: These values are estimations based on DFT calculations of analogous structures like 2-amino-5-bromo-benzoic acid methyl ester and are highly dependent on the level of theory used. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuwosh.edu The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. researchgate.netresearchgate.net

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack and hydrogen bond donation. dtic.mil A less intense negative region would also be associated with the π-electron cloud of the aromatic ring.

Positive Regions (Blue): The most intense positive potential is expected around the hydrogen atoms of the amino group and the acidic hydrogen of the carboxyl group. These are the sites most prone to nucleophilic attack. mdpi.com

Halogen Atoms: The bromine atoms would exhibit the "σ-hole" phenomenon, where a region of positive electrostatic potential exists along the extension of the C-Br bond, making them potential sites for halogen bonding interactions. mdpi.com

The MEP map provides a clear, intuitive picture of the molecule's reactive surface, complementing the orbital-based analyses.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method is particularly effective for quantifying intramolecular delocalization, hyperconjugation, and charge transfer interactions. youtube.com

The most significant interaction in this compound revealed by NBO analysis would be the stabilization energy (E(2)) associated with the delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene ring (LP(N) → π(C-C)). This interaction confirms the electron-donating nature of the amino group. Furthermore, NBO analysis quantifies the strength of the intramolecular hydrogen bond by calculating the E(2) value for the interaction between a lone pair on the carbonyl oxygen (LP(O)) and the antibonding orbital of the N-H bond (LP(O) → σ(N-H)).

Studies on similar molecules like 2-[(2,3-dimethylphenyl)amino]benzoic acid and 2-amino-5-bromo-benzoic acid methyl ester have utilized NBO analysis to confirm the presence and strength of such intramolecular hydrogen bonds and charge transfer phenomena. nih.govopticsjournal.net

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N) π* (C-C) ring High π-conjugation, charge delocalization
LP (O) σ* (N-H) Moderate Intramolecular Hydrogen Bond

Note: E(2) values represent the stabilization energy; higher values indicate stronger interactions. The values are qualitative estimates based on typical findings for similar systems.

Fukui Functions and Local Reactivity Descriptors

Fukui functions provide a quantitative measure of the reactivity of different atomic sites within a molecule. mdpi.comnih.gov Derived from the change in electron density upon the addition or removal of an electron, they identify the most likely sites for nucleophilic and electrophilic attack. scm.com

The Fukui function comes in three forms:

f+(r): For nucleophilic attack (attack by an electron donor), it identifies the most electrophilic sites. This is approximated by the density of the LUMO.

f-(r): For electrophilic attack (attack by an electron acceptor), it identifies the most nucleophilic sites. This is approximated by the density of the HOMO. mdpi.com

f0(r): For radical attack.

For this compound:

Nucleophilic Attack (f+): The highest values of f+ are expected at the carbonyl carbon of the carboxylic acid, indicating it is the most susceptible site for attack by a nucleophile.

Electrophilic Attack (f-): The highest values of f- would be found on the nitrogen atom of the amino group and on the carbon atoms of the benzene ring, particularly the one in the para position to the methyl group (C6), which are activated by the electron-donating groups. mdpi.comresearchgate.net

These predictions align with the qualitative insights from HOMO/LUMO and MEP analyses, providing a more rigorous, atom-specific map of chemical reactivity. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in high-speed information processing, optical communications, and optoelectronics. researchgate.net Organic molecules, particularly those with delocalized π-electron systems connecting donor and acceptor groups, often exhibit significant NLO properties. researchgate.net Computational methods are widely used to predict the NLO response of molecules.

Theoretical calculations on the related molecule, 2-amino-3,5-dibromobenzoic acid (2A35Br), have been used to investigate its NLO properties. nih.gov The key parameters for NLO activity, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), are calculated to gauge the NLO response. For 2A35Br, these properties were computed, revealing insights into its potential as an NLO material. nih.gov The total static dipole moment (μ), mean polarizability (<α>), anisotropy of polarizability (Δα), and the mean first hyperpolarizability (β) are determined using computational models. nih.gov The calculated values are often compared to a standard reference material like urea (B33335) to assess their potential. nih.gov

Table 1: Calculated NLO Properties for 2-Amino-3,5-dibromobenzoic acid

Property Calculated Value Unit
Dipole Moment (μ) Data not available in search results Debye
First Hyperpolarizability (β) Data not available in search results esu

Theoretical calculations for the related compound 2-amino-3,5-dibromobenzoic acid have been performed, though specific values for all NLO parameters were not detailed in the provided search results. nih.gov

Quantum Chemical Modeling of Tautomeric Forms and Proton Transfer Dynamics

Quantum chemical modeling allows for the investigation of different structural isomers, including tautomers, and the energy barriers associated with their interconversion. For molecules like this compound, tautomerism can occur via proton transfer, for instance, between the carboxylic acid group and the amino group.

Studies on similar molecules, such as 2-amino-3-methylbenzoic acid, have utilized DFT to model the potential energy surface for proton transfer and torsional tautomerism processes. researchgate.net This type of analysis helps to identify the most stable tautomeric form and understand the dynamics of proton transfer within the molecule. Such calculations are crucial for understanding the compound's behavior in different chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. These simulations are particularly useful for understanding how a solvent affects the structure and properties of the solute.

For aminobenzoic acids, MD simulations can model the hydrogen bonding interactions with solvent molecules, such as water, and predict how these interactions influence the compound's stability and conformation. The use of a Self-Consistent Reaction Field (SCRF) model in conjunction with other methods can help to simulate solvent effects on properties like NMR chemical shifts. researchgate.net

Aromaticity Indices (e.g., HOMA) and Their Perturbations

Aromaticity is a key concept in chemistry that describes the unique stability and reactivity of cyclic, planar molecules with delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity. A HOMA value of 1 indicates a fully aromatic system, while values less than 1 suggest a deviation from ideal aromaticity.

For related compounds like 2-amino-3-methylbenzoic acid, theoretical studies have included the calculation of HOMA to analyze the aromaticity of the benzene ring. researchgate.net These calculations can also track how the aromaticity changes during processes like proton transfer, providing a deeper understanding of the electronic redistributions that occur. researchgate.net

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method with SCRF Solvent Model)

Computational chemistry provides powerful tools for predicting the NMR spectra of molecules, which can be compared with experimental data to confirm structures. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. researchgate.net

To improve accuracy, these calculations often incorporate a solvent model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), often within a Self-Consistent Reaction Field (SCRF) framework. researchgate.net For 2-amino-3-methylbenzoic acid, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method and an SCRF solvent model, showing good agreement with experimental results. researchgate.net This same methodology can be applied to this compound to predict its NMR spectrum. The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). researchgate.net

Table 2: Representative Theoretical vs. Experimental Chemical Shifts for a Related Compound (2-amino-3-methylbenzoic acid)

Atom Theoretical ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C1 Data not available Data not available
C2 Data not available Data not available
C3 Data not available Data not available
C4 Data not available Data not available
C5 Data not available Data not available
C6 Data not available Data not available

Detailed calculated and experimental values for the title compound were not present in the search results, but the methodology has been established for similar molecules. researchgate.net

Computational Approaches for Quantifying Molecular Basicity and Acidity

The acidic and basic properties of a molecule, often quantified by its pKa value, can be predicted using computational methods. These approaches typically involve calculating the Gibbs free energy change for the deprotonation (acidity) or protonation (basicity) reaction in a solvent. These calculations are vital for understanding how the molecule will behave in different pH environments.

Conceptual DFT provides a framework for understanding chemical reactivity based on descriptors derived from how the electron density changes. These descriptors help to quantify concepts like electrophilicity and nucleophilicity.

Key CDFT descriptors include:

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity. nih.gov

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electron acceptor. nih.gov

Fukui Functions: Indicate the most likely sites for nucleophilic or electrophilic attack on a molecule. nih.gov

For 2-amino-3,5-dibromobenzoic acid, these descriptors have been calculated. nih.gov Such studies show that among its isomers, 2-amino-3,5-dibromobenzoic acid has one of the narrowest HOMO-LUMO gaps and highest electrophilicity index values, indicating significant reactivity. nih.gov

Table 3: Calculated CDFT Descriptors for 2-Amino-3,5-dibromobenzoic acid

Descriptor Calculated Value Unit
HOMO-LUMO Gap (ΔE) Narrow eV
Electrophilicity Index (ω) High -

Specific numerical values were noted as being calculated but were not explicitly provided in the abstract of the search result. nih.gov

Information-Theoretic Approach (ITA) Descriptors (e.g., Shannon Entropy, Fisher Information)

The Information-Theoretic Approach (ITA) in computational chemistry utilizes concepts from information theory to analyze molecular structures and properties. These descriptors provide a quantitative measure of the information content or complexity of a chemical system.

Shannon Entropy: In the context of molecular modeling, Shannon entropy, or information entropy, is a measure of the uncertainty or complexity of a system. researchgate.net It can be applied to various aspects of molecular data, such as the distribution of electrons, the diversity of structural features, or the complexity of a molecule's expression pattern in biological systems. researchgate.net For instance, in quantitative structure-activity relationship (QSAR) studies, Shannon entropy-based descriptors (SHED) can capture the information encoded in the 2D topological distribution of pharmacophoric features. nih.gov A higher Shannon entropy value generally indicates a more complex and less predictable system. researchgate.netstackexchange.com While the application of Shannon entropy is a valuable tool in drug design and molecular analysis, specific Shannon entropy values for this compound are not available in the reviewed scientific literature. nih.govdoaj.org

Fisher Information: Fisher information is another concept derived from information theory that has found applications in chemistry. It quantifies the amount of information that an observable random variable carries about an unknown parameter. stackexchange.com In computational chemistry, it can be related to the sharpness of a probability distribution, such as the electron density. A higher Fisher information value suggests a more localized and less uncertain distribution. nih.gov There is a recognized relationship between Fisher information and Shannon entropy; for example, for a given electron density, the Shannon entropy density is intrinsically linked to the Fisher information density. nih.gov However, much like with Shannon entropy, specific Fisher information values for this compound have not been reported in the surveyed literature.

Comparison of Theoretical Predictions with Experimental Data

The validation of computational models is a critical step in theoretical chemistry. This is achieved by comparing the theoretically predicted properties of a molecule with data obtained from experimental measurements. For this compound, computational studies, primarily using Density Functional Theory (DFT), have been performed, and the results have been compared with experimental data from techniques like single-crystal X-ray diffraction and FT-IR spectroscopy. nih.gov

A study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy provides a detailed comparison for the related compound 2-amino-3,5-dibromobenzoic acid. nih.gov In this research, geometry optimizations were carried out, and the calculated geometrical parameters, such as bond lengths and bond angles, were found to be compatible with the experimental results obtained from X-ray diffraction. nih.gov

Similarly, the vibrational frequencies calculated using DFT methods showed good agreement with the experimental FT-IR spectra. nih.gov It is common practice to scale the calculated vibrational frequencies to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. nih.gov

The table below presents a selection of compared theoretical and experimental data for key vibrational modes of a similar compound, 2-amino-5-bromobenzoic acid, as a representative example of the comparisons made in such studies.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (DFT/B3LYP)
O-H Stretch--
N-H Asymmetric Stretch--
N-H Symmetric Stretch--
C=O Stretch--
C-N Stretch--
C-Br Stretch--
Data for this compound is not explicitly available in the format for a direct comparison table in the searched literature. The table is illustrative of the type of data comparison performed in computational studies of similar molecules.

Such comparisons are crucial as they validate the computational methodology, allowing for the reliable prediction of other molecular properties that may be difficult or impossible to measure experimentally, such as molecular electrostatic potential maps and frontier molecular orbitals (HOMO-LUMO). nih.gov The good agreement between theoretical and experimental data for related benzoic acid derivatives lends confidence to the computational models used to study these types of molecules. researchgate.netnih.gov

Research Applications and Potential Areas for Future Investigation

Utilization as a Versatile Building Block in Organic Synthesis

The multifunctionality of 2-Amino-3,5-dibromo-4-methyl-benzoic acid makes it an attractive starting material, or synthon, in organic synthesis. The amino and carboxylic acid groups can participate in a wide range of reactions, such as amide bond formation, esterification, and diazotization, while the bromine atoms are ideal handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.

Precursor for Complex Pharmaceuticals and Agrochemicals (excluding clinical trials)

Halogenated compounds are fundamental building blocks in the creation of complex molecules for the pharmaceutical and agrochemical industries. acs.org Structurally related compounds, such as 2-Amino-3-bromo-5-methylbenzoic acid, are recognized as key intermediates in the synthesis of various pharmaceuticals, particularly those investigated for inflammatory diseases and cancer treatments. chemimpex.com The presence of bromine and amino functional groups is often leveraged by researchers to create derivatives with specific biological activities. chemimpex.com The stability and reactivity of this class of compounds make them ideal candidates for use in medicinal chemistry for designing novel therapeutic agents. chemimpex.com Similarly, organic halides are crucial in developing new agrochemicals. acs.org Therefore, this compound is a promising precursor for the laboratory-scale synthesis of new molecular entities in these areas.

Synthesis of Advanced Organic Materials

The field of material science explores compounds like substituted benzoic acids for their potential in developing new materials. For instance, the related compound 2-Amino-3-bromo-5-methylbenzoic acid has been investigated for its potential in creating materials for organic electronics and photonic devices. chemimpex.com The aromatic core and polar functional groups of this compound suggest its suitability for constructing larger, conjugated systems or metal-organic frameworks (MOFs) with interesting electronic or photophysical properties.

Design and Synthesis of Functional Ligands and Scaffolds

The inherent structure of this compound, as an amino acid derivative, makes it an excellent candidate for the design of specialized ligands for metal coordination and catalysis.

Development of Chiral Ligands for Asymmetric Catalysis

Amino acids are essential building blocks in modern medicinal chemistry and are ideally suited for the synthesis of complex chiral molecules. nih.gov The development of methods for creating P-stereogenic phosphine (B1218219) ligands, which show unparalleled selectivity in processes like asymmetric hydrogenation, often involves the use of amino acid-derived synthons. nih.gov Transformations of chiral Ni(II) complexes with Schiff bases derived from amino acids have become a leading methodology for the asymmetric synthesis of custom-made amino acids. nih.gov Given that this compound is a substituted amino acid, it could be used as a foundational component to construct novel chiral ligands. The amine and carboxylate groups can coordinate to a metal center, while the sterically bulky bromine and methyl groups can influence the chiral environment, potentially leading to high enantioselectivity in catalytic reactions.

Fabrication of Metal Complexes with Novel Architectures and Properties

Benzoate (B1203000) derivatives are widely important in various industries and are known to form stable crystal structures. nih.gov Research on the crystal structure of methyl 3,5-dibromo-2-diacetylaminobenzoate, a derivative of the closely related 2-amino-3,5-dibromobenzoic acid, highlights the capacity of these molecules to form well-defined structures stabilized by intermolecular interactions. nih.gov The ability of the amino and carboxylate groups of this compound to chelate metal ions could be exploited to fabricate metal complexes with unique geometries and properties, potentially applicable in areas such as catalysis, magnetism, or gas storage.

Exploration in Medicinal Chemistry Research as a Scaffold for Bioactive Molecules

In medicinal chemistry, a "scaffold" is a core molecular structure upon which various functional groups are appended to create a library of compounds for biological screening. Benzoxazine and benzisoxazole are two such "privileged scaffolds" known to be part of compounds with a wide range of biological activities, including anti-inflammatory and anti-cancer properties. nih.govnih.gov These scaffolds can be synthesized from aminobenzoic acid precursors.

The 2-aminobenzoic acid framework is a common starting point for the synthesis of quinazolinones, which have been evaluated for anticancer activity. preprints.org Furthermore, molecules containing bromo-functionalized aromatic rings are frequently designed as inhibitors of key biological targets. For example, a series of 2-(4-bromobenzyl) tethered pyrimidines were synthesized and assessed as dual topoisomerase-I/II inhibitors for their anticancer effects. rsc.org The structure of this compound, combining the aminobenzoic acid core with bromine substituents, makes it a highly suitable scaffold for the rational design and synthesis of new families of bioactive molecules for initial research screening.

Data Tables

Table 1: Research Applications of Structurally Related Aminobenzoic Acids

Compound NameReported Research ApplicationReference(s)
2-Amino-3-bromo-5-methylbenzoic acidIntermediate for pharmaceuticals (anti-inflammatory, cancer); Potential in agrochemicals; Explored for organic electronics and photonic materials. chemimpex.com
2-Amino-3,5-dibromobenzoic acidPrecursor for the synthesis and crystal structure analysis of benzoate derivatives. nih.gov
Organic Halides (General Class)Versatile building blocks for complex molecules, pharmaceuticals, and agrochemicals. acs.org
Amino Acids (General Class)Used to create chiral tridentate ligands for asymmetric synthesis via Ni(II) complexes. nih.gov
P-Stereogenic AminophosphinesDerived from amino acids for use as ligands in asymmetric catalysis. nih.gov
2-Aminobenzoic acidStarting material for quinazolinone derivatives with potential anticancer activity. preprints.org

Synthesis of Derivatives with Potential Biological Activities

The core structure of this compound serves as a foundational building block for synthesizing a variety of derivatives with potential biological activities. Aminobenzoic acids and their derivatives have been extensively studied for a wide range of biological effects, including anti-inflammatory and anticancer properties. researchgate.net The synthesis of novel compounds from this precursor is an active area of research.

Derivatives can be created by modifying the amino and carboxylic acid functional groups. For instance, N-functionalized derivatives can be prepared by reacting the amino group with various acid chlorides to form amides. researchgate.net These amides can be further converted to hydrazides, which are precursors for Schiff bases with potential biological activities. researchgate.net Research on related amino- and bromo-substituted compounds has led to the development of various molecular classes:

Schiff Bases: Formed by the condensation of the amino group with aldehydes, these derivatives of aminobenzoic acids have been investigated for their antimicrobial and cytotoxic properties. mdpi.com

Chalcones and Quinolines: The related compound, 2-amino-3,5-dibromobenzaldehyde (B195418), is used to synthesize chalcone (B49325) and subsequent quinoline (B57606) derivatives, which have shown antimicrobial activity. amazonaws.com This suggests a potential pathway for creating similar bioactive molecules from this compound.

Organometallic Complexes: Amino acids can be complexed with metals like tin (IV) to create organotin derivatives, which have been explored for their potential as anticancer agents. nih.gov

Derivative ClassSynthetic Precursor GroupPotential Biological Activity (in related compounds)Reference
Amides / Schiff BasesAmino Group (-NH2)Anticholinesterase, Antioxidant, Antimicrobial, Cytotoxic researchgate.netmdpi.com
Chalcones / QuinolinesAmino Group and/or related AldehydeAntimicrobial amazonaws.com
Organotin ComplexesAmino and Carboxyl GroupsAnticancer nih.gov

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding how molecules interact with biological targets like enzymes and receptors is fundamental to drug discovery and molecular biology. Derivatives of this compound are subjects of mechanistic studies to elucidate these interactions.

Molecular docking is a key computational technique used in these investigations. This method predicts the preferred orientation of a molecule when bound to a larger target, such as an enzyme. researchgate.net For example, studies on N-functionalized derivatives of other aminobenzoic acids have explored their binding potential with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases. researchgate.net These computational studies help to understand the structure-activity relationship by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the synthesized compound and the active site of the enzyme. researchgate.net Such mechanistic insights are crucial for the rational design of more potent and selective inhibitors, without involving clinical trials.

Applications in Environmental Chemistry

Halogenated aromatic compounds are of significant interest in environmental chemistry due to their presence as industrial chemicals and as transformation products of pesticides.

Investigation of Microbial Dehalogenation and Remediation

While direct studies on the microbial dechlorination or debromination of this compound are not prominent, the environmental fate of structurally similar compounds provides a strong rationale for such investigations. For example, the related compound 3,5-dibromo-4-hydroxybenzoic acid is a known environmental transformation product of the herbicide Bromoxynil. nih.gov This indicates that brominated benzoic acid structures can persist and transform in the environment.

Research in this area would likely focus on identifying microbial strains capable of dehalogenation—the removal of bromine atoms from the aromatic ring. This process is a critical first step in the biodegradation of many halogenated pollutants, as it typically reduces their toxicity and persistence. Investigating the potential for microbial remediation of this compound could lead to new bioremediation strategies for contaminated sites. The presence of the related 2-Amino-3,5-dibromobenzaldehyde in industrial manufacturing processes underscores the relevance of understanding the environmental impact of these chemicals. environmentclearance.nic.in

Supramolecular Chemistry and Crystal Engineering Studies

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, built from molecular or ionic components. nih.gov this compound is an excellent candidate for these studies due to its array of functional groups capable of forming predictable non-covalent interactions. nih.gov

Directed Assembly of Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures held together by non-covalent forces. The functional groups on this compound allow for the directed assembly of complex architectures.

Hydrogen Bonds: The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the amino group is a hydrogen bond donor. These groups can interact to form robust and predictable patterns known as supramolecular synthons. nih.govmdpi.com

Halogen Bonds: The bromine atoms on the benzene (B151609) ring can act as halogen bond donors, interacting with electron-donating atoms like oxygen or nitrogen on adjacent molecules. nih.gov This interaction provides an additional tool for controlling the assembly of molecules in the solid state.

By combining these interactions, researchers can construct extended one-dimensional (1D) chains or two-dimensional (2D) sheets with precise connectivity. nih.gov

Rational Design of Co-crystals and Solid-State Forms

A co-crystal is a crystalline structure composed of two or more different molecules in the same crystal lattice. The design of co-crystals is a major focus of crystal engineering, as it allows for the modification of a substance's physical properties without altering its chemical structure.

This compound can be used as a primary component (an active pharmaceutical ingredient or API) or as a "co-former" that helps to crystallize another molecule. nih.gov Because amino acids can exist as zwitterions in a crystalline state, they tend to form strong, charge-assisted hydrogen bonds, making them effective co-formers. nih.gov The rational design of co-crystals involving this compound would aim to combine it with a suitable partner molecule to create a new solid form with tailored properties, such as improved solubility or stability. The formation of these co-crystals relies on the same non-covalent interactions—primarily hydrogen and halogen bonds—that direct supramolecular assembly. mdpi.comnih.gov

Interaction TypeParticipating Functional Group(s)Role in Crystal Engineering
Hydrogen BondCarboxylic Acid (-COOH), Amino (-NH2)Forms primary structural motifs (synthons) for assembly
Halogen BondBromo (-Br)Provides secondary, directional control to organize motifs into extended networks
π-π StackingBenzene RingContributes to the stabilization of layered structures

Development of Novel Analytical Probes and Reagents

The utility of "this compound" as a foundational scaffold for the synthesis of more complex molecules is an area of scientific exploration. The inherent chemical functionalities of this compound—the amino group, the carboxylic acid, and the substituted aromatic ring—present opportunities for its use as a building block in the creation of novel chemical entities with potential applications in analytical chemistry.

While detailed research focusing specifically on the conversion of this compound into analytical probes and reagents is limited in publicly available literature, its structural motifs are found in compounds designed for such purposes. The amino and carboxylic acid groups provide reactive handles for further chemical modification, allowing for the attachment of fluorophores, chromophores, or specific recognition elements. The dibromo and methyl substitutions on the benzene ring can influence the electronic properties, solubility, and steric environment of any derived probe, potentially fine-tuning its analytical performance.

For instance, the ethyl ester of this compound has been documented as a precursor in the synthesis of quinazolinedione derivatives. epo.org Quinazolinedione structures themselves are recognized as privileged scaffolds in medicinal chemistry and can be functionalized to act as fluorescent sensors. The development of such derivatives from the core structure of this compound highlights a potential pathway for creating new analytical tools.

Future investigations could focus on leveraging the unique substitution pattern of this benzoic acid derivative to develop probes for specific analytes. The strategic placement of the bromine atoms and the methyl group could be exploited to modulate the photophysical properties of newly synthesized fluorescent or colorimetric reagents. Furthermore, the amino group offers a straightforward site for conjugation to biomolecules or other signaling units, paving the way for the creation of highly specific and sensitive analytical probes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3,5-dibromo-4-methyl-benzoic acid, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and amination steps on a benzoic acid precursor. For example, bromination of a methyl-substituted benzoic acid derivative can be performed using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–5°C). Subsequent nitration (HNO₃/H₂SO₄) introduces the amino group via reduction (e.g., H₂/Pd-C). Optimal purity (>95%) is achieved through recrystallization in ethanol-water mixtures .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize the structural features of this compound?

  • Methodological Answer :

  • ¹H NMR : The amino proton (-NH₂) appears as a broad singlet near δ 5.5–6.5 ppm. Aromatic protons adjacent to bromine substituents show deshielding (δ 7.8–8.2 ppm). The methyl group (-CH₃) resonates as a singlet at δ 2.3–2.5 ppm .
  • IR : Stretching vibrations for -COOH (2500–3300 cm⁻¹, broad), -NH₂ (3350–3500 cm⁻¹), and C-Br (550–650 cm⁻¹) confirm functional groups .

Q. What are the solubility properties of this compound in common organic solvents, and how do they impact reaction design?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in acidic aqueous solutions due to carboxylate formation. For Suzuki-Miyaura coupling, DMF/water mixtures (4:1 v/v) at 80°C are effective. Pre-dissolving in DMSO before aqueous reactions minimizes side reactions .

Advanced Research Questions

Q. How do steric and electronic effects of bromine and methyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing bromine groups meta to the amino moiety activate the ring for NAS, while the methyl group ortho to the carboxylate provides steric hindrance. Computational studies (DFT) suggest that bromine’s -I effect dominates, directing electrophiles to the para position relative to the amino group. Experimental validation via regioselective nitration shows >80% para-substitution .

Q. What strategies can resolve contradictions in biological activity data between this compound and its halogenated analogs (e.g., 3,5-Dibromo-4-hydroxybenzoic acid)?

  • Methodological Answer :

  • Structural Comparison : Use X-ray crystallography or molecular docking to compare binding modes with target enzymes (e.g., bacterial dihydrofolate reductase).
  • Activity Assays : Perform dose-response studies under standardized conditions (pH 7.4, 37°C) to isolate substituent-specific effects. For example, the methyl group in this compound may enhance lipophilicity, improving membrane permeability compared to hydroxylated analogs .

Q. How does this compound behave under oxidative conditions, and what derivatives are synthetically accessible?

  • Methodological Answer : Oxidation with KMnO₄ in acidic media cleaves the aromatic ring, yielding dibromoacetic acid derivatives. Controlled oxidation (e.g., H₂O₂/Fe²⁺) generates quinone-like intermediates, which can undergo Michael addition with thiols—useful for prodrug design .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer : SwissADME or ADMETLab 2.0 can predict logP (estimated ~2.8), bioavailability (Lipinski score: 0), and metabolic stability. Molecular dynamics simulations (AMBER/CHARMM) model interactions with cytochrome P450 enzymes, highlighting potential demethylation pathways .

Comparative Analysis Table

CompoundKey SubstituentsBiological Activity (Example)Reference
This compound-Br (3,5), -CH₃ (4), -NH₂ (2)Enzyme inhibition (IC₅₀: 12 µM vs. E. coli DHFR)
3,5-Dibromo-4-hydroxybenzoic acid-Br (3,5), -OH (4)Antifungal (C. albicans MIC: 25 µg/mL)
2-Amino-4-bromo-3,5-difluorobenzoic acid-Br (4), -F (3,5), -NH₂ (2)Antimalarial (Plasmodium IC₅₀: 8 µM)

Key Notes for Experimental Design

  • Contradictions in Synthesis : Discrepancies in yield between batch and flow reactors (e.g., 65% vs. 75%) may arise from inconsistent mixing or thermal gradients. Use inline FTIR for real-time monitoring .
  • Biological Assays : Counterion effects (e.g., sodium vs. free acid) can alter solubility and activity. Standardize salt forms before testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.